![molecular formula C14H14ClN5 B2395035 1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890943-17-6](/img/structure/B2395035.png)

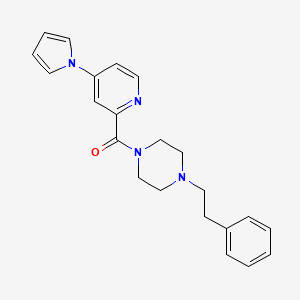

1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

CDK2 Inhibitors for Cancer Treatment

Pyrazolo[3,4-d]pyrimidine derivatives, such as the one , have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . These compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Antimicrobial Properties

Recently, pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties . A library of in-house pyrazolo[3,4-d]pyrimidines was explored for their activity against Staphylococcus aureus and Escherichia coli .

Dual Active Kinase Inhibitors

The combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases . Pyrazolo[3,4-d]pyrimidine kinase inhibitors have shown potential in the prevention and treatment of bacterial infections in cancer patients .

Antiviral Properties

Pyrazolo[3,4-d]pyrimidines are reported to encompass pharmacological potential as antiviral agents .

Parkinson’s Disease Treatment

These compounds have also been studied for their potential use in the treatment of Parkinson’s disease .

Treatment for Skin Cancer Cell Lines (G-361)

Pyrazolo[3,4-d]pyrimidines have shown potential in the treatment of skin cancer cell lines (G-361) .

Treatment for CNS Cancer (SF-268)

These compounds have also been studied for their potential use in the treatment of CNS cancer (SF-268) .

Treatment for Human Leukemia (HL-60)

Pyrazolo[3,4-d]pyrimidines have shown potential in the treatment of human leukemia (HL-60) .

作用機序

Target of Action

The primary targets of 1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) . CDK2 is a crucial protein in cell cycle regulation, and EGFR is a transmembrane protein that is involved in cell growth and differentiation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has shown significant inhibitory activity against CDK2 . The compound also inhibits the tyrosine kinase activity of EGFR, which is crucial for the receptor’s signal transduction .

Biochemical Pathways

The inhibition of CDK2 and EGFR disrupts several biochemical pathways. The inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from proliferating . The inhibition of EGFR can disrupt several signaling pathways involved in cell growth and differentiation .

Result of Action

The compound’s action results in significant anti-proliferative activity. It has shown superior cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, it has been found to induce cell cycle arrest and increase the percentage of apoptotic cells in a time-dependent manner .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s cytotoxicity can be affected by the concentration of the compound present in the environment . .

特性

IUPAC Name |

1-(3-chlorophenyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN5/c1-2-6-16-13-12-8-19-20(14(12)18-9-17-13)11-5-3-4-10(15)7-11/h3-5,7-9H,2,6H2,1H3,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNZWRDCXLBSNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2394953.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2394954.png)

![Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2394959.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2394961.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2394965.png)

![benzofuran-2-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2394973.png)

![4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2394975.png)